Diironnonacarbonyl

描述

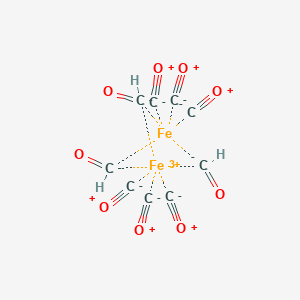

Diironnonacarbonyl, also known as Fe2(CO)9, is a complex that has been extensively studied due to its relevance to the active sites of certain enzymes, such as [FeFe]-hydrogenase. The complex is characterized by its iron-iron bond and the coordination of nine carbonyl (CO) ligands. The interest in diironnonacarbonyl and its derivatives stems from their potential applications in catalysis, particularly in the electrochemical reduction of protons to produce hydrogen, a reaction that is central to the function of [FeFe]-hydrogenase .

Synthesis Analysis

The synthesis of diironnonacarbonyl complexes often involves the reaction of Fe3(CO)12 with various ligands. For instance, the reaction with thioglycol in THF produces a water-soluble diiron hexacarbonyl complex . Similarly, reacting Fe3(CO)12 with naphtha[1,8-cd][1,2]dithiole-n-carbaldehyde yields complexes with a 1,8-dithionaphthalenyl bridging linkage . These synthetic methods allow for the creation of a variety of diiron complexes that mimic the diiron subunit of [FeFe]-hydrogenase, with potential modifications to the ligands to study different aspects of their chemistry and reactivity .

Molecular Structure Analysis

The molecular structure of diironnonacarbonyl complexes is often elucidated using X-ray crystallography. For example, the structure of a diiron tetracarbonyl complex was determined crystallographically, revealing insights into the coordination environment of the iron atoms . Similarly, the crystal and molecular structure of thio-bis(t-butylphosphido) diiron hexacarbonyls have been determined, showing an approximately C2v symmetry and the spatial arrangement of sulfur and phosphorus atoms . These structural analyses are crucial for understanding the electronic and steric factors that influence the reactivity and properties of these complexes .

Chemical Reactions Analysis

Diironnonacarbonyl complexes undergo a variety of chemical reactions, including protonation, electrochemical reduction, and CO release. For instance, protonation of diiron tetracarbonyl complexes with HBF4·Et2O has been investigated, revealing that no hydride is formed upon the addition of the acid . In another study, the CO-releasing mechanism of a water-soluble diiron hexacarbonyl complex was explored, showing that the release can be initiated by the substitution of bound CO with cysteamine . Additionally, the reaction of diironnonacarbonyl with N-(3-methyl-2-thienylmethylidene)aniline demonstrated cyclometalation and methyl migration, leading to various organometallic and organic products . These reactions are significant for understanding the behavior of diiron complexes in various environments and their potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of diironnonacarbonyl complexes are influenced by their molecular structure and the nature of their ligands. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these complexes . The electrochemical properties are particularly important for understanding their potential as catalysts in proton reduction reactions. Studies have shown that the presence of pendant groups, such as ferrocenyl or phenol, can affect the reduction potential and catalytic efficiency of these complexes . Additionally, the formyl group in complexes bearing a 1,8-dithionaphthalenyl bridge has been found to exert a significant electronic influence on their electrochemistry . These properties are essential for tailoring diiron complexes for specific catalytic applications .

科学研究应用

Reactivity with Heterocyclic Systems : Diironnonacarbonyl reacts with heterocyclic systems like 1,2-oxazines, leading to reduction or CO insertion depending on conditions. It can yield π-allyl-Fe-σ-lactones in the presence of water, also forming carbon dioxide and aniline. This reactivity is useful in synthetic organic chemistry (Becker, Eisenstadt, & Shvo, 1974).

Formation of Iron Carbonyl Complexes : Interaction with compounds like 2,5-dihydrothiophene-1-oxide forms iron tricarbonyl complexes without rearrangement. This illustrates its potential in creating various organometallic complexes (Eekhof, Hogeveen, Kellogg, & Schudde, 1976).

Hydrogenase Model System : Diiron carbonyl clusters, including diironnonacarbonyl, are used as models for hydrogenase enzymes. They can catalyze hydrogen evolution in aqueous media, demonstrating potential in sustainable energy applications (Sano, Onoda, & Hayashi, 2011).

Analysis and Monitoring in Chemistry : High performance liquid chromatography (HPLC) has been employed for analyzing and monitoring reactions involving diironnonacarbonyl, proving its usefulness in analytical chemistry (Gast, Nooitgedacht, & Kraak, 1980).

Applications in Organic Synthesis : Its use in tricarbonyliron-diene chemistry for organic synthesis, including the synthesis of various alkaloids and complex organic molecules, highlights its versatility in synthetic methodologies (Knölker et al., 2001).

Mimicking [FeFe]-Hydrogenase Enzyme : Diiron hexacarbonyl complexes, similar to diironnonacarbonyl, mimic the diiron subunit of [FeFe]-hydrogenase, suggesting applications in biochemical studies and potentially in hydrogen production technologies (Qian et al., 2015).

As a Catalyst for Hydrogen Generation : Triironnonacarbonyl disulfide cluster, related to diironnonacarbonyl, catalyzes electrochemical hydrogen generation, showcasing its potential in energy production (Mebi, Brigance, & Bowman, 2012).

安全和危害

Diironnonacarbonyl is classified as a flammable solid and can release flammable gas when in contact with water . It is toxic if swallowed or inhaled . It should be handled under inert gas and protected from moisture . It should be stored in a dry place, in a closed container, at a temperature of 2-8°C .

未来方向

Diironnonacarbonyl has been used in the synthesis of iron nanoparticles . These nanoparticles have potential applications in various fields such as waste remediation, data storage, and magnetic resonance imaging . The use of diironnonacarbonyl as a precursor for the synthesis of iron-containing nanoparticles is a promising area of research .

属性

IUPAC Name |

carbon monoxide;iron;iron(3+);methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSNKHFIBINMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Fe2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron, tri-mu-carbonylhexacarbonyldi-, (Fe-Fe) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)